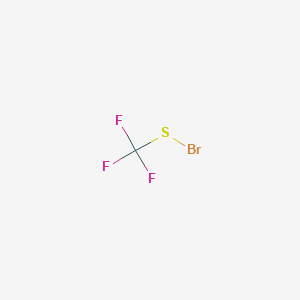
(Bromosulfanyl)(trifluoro)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Bromosulfanyl)(trifluoro)methane is an organosulfur compound characterized by the presence of a bromine atom, a sulfur atom, and three fluorine atoms attached to a central carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Bromosulfanyl)(trifluoro)methane typically involves the reaction of trifluoromethanesulfenyl chloride with a brominating agent. One common method is the reaction of trifluoromethanesulfenyl chloride with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity this compound for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: (Bromosulfanyl)(trifluoro)methane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form trifluoromethylthiol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or sodium periodate are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran or diethyl ether.
Major Products:
Substitution Reactions: Products include trifluoromethylthioethers and trifluoromethylthioamines.
Oxidation Reactions: Products include trifluoromethylsulfoxides and trifluoromethylsulfones.
Reduction Reactions: Products include trifluoromethylthiols.
Aplicaciones Científicas De Investigación
(Bromosulfanyl)(trifluoro)methane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds with potential therapeutic applications.
Catalysis: this compound is used as a catalyst or catalyst precursor in various chemical reactions, including polymerization and cross-coupling reactions.
Mecanismo De Acción
The mechanism of action of (Bromosulfanyl)(trifluoro)methane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trifluoromethylthio group is a strong electron-withdrawing group, which influences the reactivity of the compound. The bromine atom can act as a leaving group in substitution reactions, while the sulfur atom can undergo oxidation or reduction. These properties make this compound a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
Bromotrifluoromethane (CBrF3): Similar in structure but lacks the sulfur atom. It is used as a fire suppressant and refrigerant.
Trifluoromethanesulfenyl Chloride (CF3SCl): Contains a chlorine atom instead of bromine. It is used as a reagent in organic synthesis.
Trifluoromethylthiol (CF3SH): Contains a thiol group instead of a bromine atom. It is used as a building block in organic synthesis.
Uniqueness: (Bromosulfanyl)(trifluoro)methane is unique due to the presence of both bromine and sulfur atoms, which impart distinct reactivity and versatility in chemical reactions. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a valuable compound in synthetic chemistry.
Propiedades
Número CAS |
753-92-4 |
|---|---|
Fórmula molecular |
CBrF3S |
Peso molecular |
180.98 g/mol |
Nombre IUPAC |
trifluoromethyl thiohypobromite |
InChI |
InChI=1S/CBrF3S/c2-6-1(3,4)5 |
Clave InChI |
QEUCFJRRVUDWQL-UHFFFAOYSA-N |
SMILES canónico |
C(F)(F)(F)SBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















